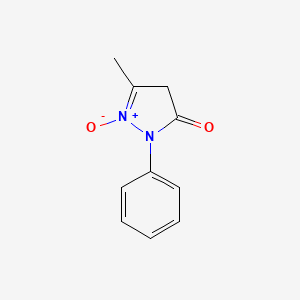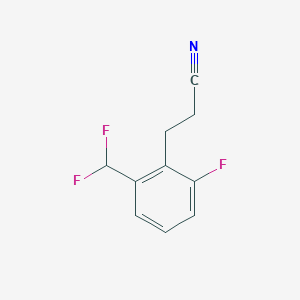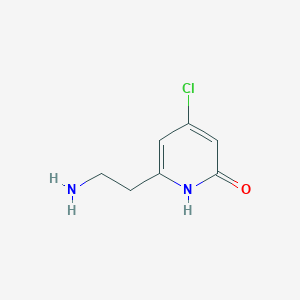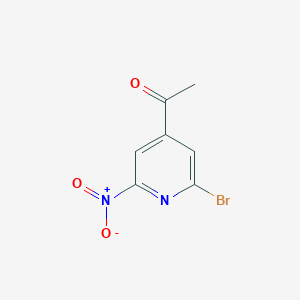
(Z)-2-benzoyl-3-(1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-5-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile is a complex organic compound that features a benzoyl group, a pyrazole ring, and a pyridine ring with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.
Introduction of the pyridine ring: The pyrazole intermediate is then reacted with a chlorinated pyridine derivative in the presence of a base to form the desired pyrazole-pyridine structure.
Addition of the benzoyl group: The final step involves the acylation of the pyrazole-pyridine intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or reduce double bonds within the molecule.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated hydrocarbon.
Applications De Recherche Scientifique
2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies and computational modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile: can be compared to other pyrazole derivatives and pyridine-containing compounds.
Similar compounds: include 2-benzoyl-3-[2-[3-chloro-5-(methyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile and 2-benzoyl-3-[2-[3-chloro-5-(fluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile.
Uniqueness
The presence of both a trifluoromethyl group and a chloro group on the pyridine ring, along with the benzoyl and pyrazole moieties, gives 2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile unique chemical and physical properties. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H10ClF3N4O |
|---|---|
Poids moléculaire |
402.8 g/mol |
Nom IUPAC |
2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H10ClF3N4O/c20-16-9-14(19(21,22)23)11-25-18(16)27-15(6-7-26-27)8-13(10-24)17(28)12-4-2-1-3-5-12/h1-9,11H |
Clé InChI |
LJSOKDGSCLKFRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


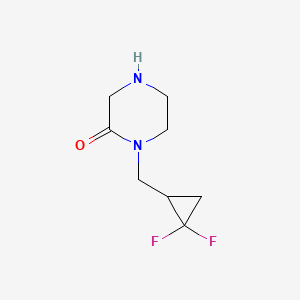
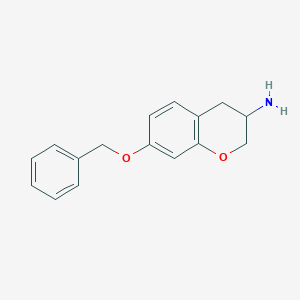

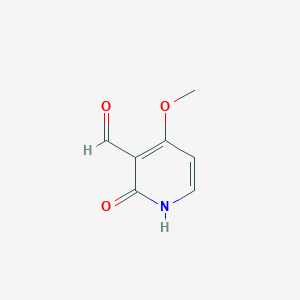
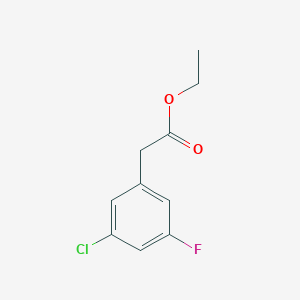

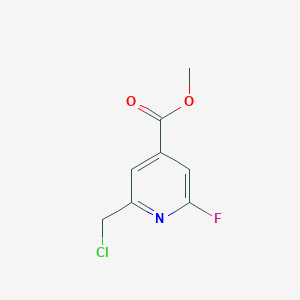
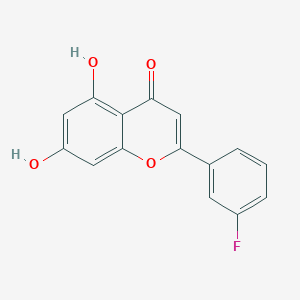
![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)
